methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit pi3kδ, a lipid kinase involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing it from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
The inhibition of PI3Kδ affects several biochemical pathways. PI3Kδ is involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. By inhibiting PI3Kδ, the compound could potentially disrupt these processes .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys .
Result of Action
The inhibition of PI3Kδ can lead to a decrease in cell proliferation and survival, potentially making this compound useful in the treatment of diseases characterized by overactive cell growth and proliferation .
Preparation Methods
The synthesis of methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, including the formation of the benzothiazine core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones, followed by cyclization and esterification reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it to corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been explored for their anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other benzothiazine derivatives, such as:
- Methyl 4-(3,4-dimethoxyphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Methyl 4-(3,4-dichlorophenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of substituents in methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S/c1-10-4-5-12(6-11(10)2)21-9-17(18(22)25-3)26(23,24)16-8-14(20)13(19)7-15(16)21/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQTUACVLVFJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC(=C(C=C32)F)F)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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